molecular formula C8H3Br2NO2 B070428 4,6-Dibromoindoline-2,3-dione CAS No. 187326-67-6

4,6-Dibromoindoline-2,3-dione

Cat. No.: B070428
CAS No.: 187326-67-6
M. Wt: 304.92 g/mol
InChI Key: UGFPBMXSBFXNBX-UHFFFAOYSA-N
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Description

4,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indoline-2,3-dione, where bromine atoms are substituted at the 4th and 6th positions of the indoline ring. This compound is known for its pale-yellow to yellow-brown solid form and is primarily used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

4,6-Dibromoindoline-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its structural similarity to biologically active indole derivatives.

    Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing, given the biological activity of related indole compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-Dibromoindoline-2,3-dione involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, potentially inhibiting their activity. The compound’s indole core allows it to interact with various molecular pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

    Indoline-2,3-dione: The parent compound without bromine substitutions.

    5-Bromoindoline-2,3-dione: A mono-brominated derivative.

    6-Bromoindoline-2,3-dione: Another mono-brominated derivative.

Uniqueness: 4,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated counterparts. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4,6-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPBMXSBFXNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333400
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187326-67-6
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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